molecular formula C19H19N3O2S B11545941 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide

2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11545941
M. Wt: 353.4 g/mol
InChI Key: GUHBLVFQRVRFCV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2,4-dimethylaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent in various biological studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core structure, known for their diverse biological activities.

    Phenylacetamides: Compounds with a phenylacetamide moiety, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-8-9-15(13(2)10-12)21-17(23)11-16-18(24)22-19(25-16)20-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,21,23)(H,20,22,24)

InChI Key

GUHBLVFQRVRFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2)C

Origin of Product

United States

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